2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-(dimethylaminomethylidene)acetamide
Overview
Description
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-(dimethylaminomethylidene)acetamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-(dimethylaminomethylidene)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of 3-amino-5-(trifluoromethyl)pyridine, followed by the introduction of the dimethylaminomethylidene group through a condensation reaction with dimethylformamide dimethyl acetal. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control is common to ensure reproducibility and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-(dimethylaminomethylidene)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-(dimethylaminomethylidene)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other specialty chemicals due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-(dimethylaminomethylidene)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved often include inhibition of enzyme activity or interference with cellular signaling processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- Tetramethylethylene chlorophosphite
Uniqueness
Compared to similar compounds, 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-(dimethylaminomethylidene)acetamide stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high chemical stability and reactivity.
Properties
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-(dimethylaminomethylidene)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N4O/c1-19(2)6-18-9(20)5-17-10-8(12)3-7(4-16-10)11(13,14)15/h3-4,6H,5H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNVHHPJFSJVNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)CNC1=C(C=C(C=N1)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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